4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol
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Overview
Description
4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol is a chemical compound with a complex structure that includes a pyrimidine ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol typically involves the reaction of 2-amino-6-methyl-4-pyrimidinol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methyl-4-pyrimidinol
- 2-[(2-amino-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide
- N-(2-amino-6-methyl-4-pyrimidinyl)anthranilic acid
Uniqueness
4-(2-amino-6-methyl-4-pyrimidinyl)-1-Piperazineethanol is unique due to its specific structure, which includes both a pyrimidine ring and a piperazine moiety. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H19N5O |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[4-(2-amino-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H19N5O/c1-9-8-10(14-11(12)13-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) |
InChI Key |
HHQYMNKTLUBJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)CCO |
Origin of Product |
United States |
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